What are the physicochemical properties of (Z)-hexadec-2-enoic acid?
What are the physicochemical properties of (Z)-hexadec-2-enoic acid?
An In-Depth Technical Guide to the Physicochemical Properties of (Z)-hexadec-2-enoic Acid
Introduction
(Z)-hexadec-2-enoic acid, also known as Δ²-cis-hexadecenoic acid, is a long-chain, monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. Its structure is characterized by a 16-carbon chain with a cis-configured double bond between the second and third carbon atoms (α,β-position) relative to the carboxylic acid group. This α,β-unsaturation in the cis configuration imparts unique chemical reactivity and physical properties compared to its saturated counterpart, palmitic acid, and its trans isomer, (E)-hexadec-2-enoic acid.
This molecule is of significant interest to researchers in microbiology and drug development. It has been identified as a diffusible signal factor (DSF), a class of quorum-sensing molecules used by certain bacteria to regulate virulence, biofilm formation, and other collective behaviors. For instance, cis-2-hexadecenoic acid has been shown to potently repress the expression of virulence factors in major human pathogens like Vibrio cholerae and Salmonella, making it a compelling lead for the development of novel anti-virulence therapies[1]. Understanding its physicochemical properties is therefore paramount for its formulation, delivery, and interaction studies with biological targets.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of (Z)-hexadec-2-enoic acid, details the experimental methodologies for their determination, and offers insights grounded in the principles of lipid chemistry.
Molecular and Structural Properties
The fundamental identity of (Z)-hexadec-2-enoic acid is defined by its molecular structure and composition.
| Property | Value | Source |
| IUPAC Name | (2Z)-hexadec-2-enoic acid | [2] |
| Synonyms | cis-2-Hexadecenoic acid, Δ²-cis-Hexadecenoic acid | [2][3] |
| CAS Number | 2825-68-5 | [2][3] |
| Molecular Formula | C₁₆H₃₀O₂ | [2][3] |
| Molecular Weight | 254.41 g/mol | [2] |
| SMILES | CCCCCCCCCCCCC/C=C\C(=O)O | [2] |
The presence of the cis double bond at the C-2 position introduces a distinct kink in the hydrocarbon tail. This structural feature is critical as it hinders efficient packing in the solid state, profoundly influencing properties like melting point, as discussed below.
Caption: Molecular structure of (Z)-hexadec-2-enoic acid.
Physicochemical Properties
Direct experimental data for (Z)-hexadec-2-enoic acid is limited due to its specialized nature. The following table consolidates available experimental data with expert-estimated values derived from established chemical principles and comparison with its isomers and analogues.
| Property | Value (Experimental / Estimated) | Causality and Field Insights |
| Physical State | Crystalline Solid | The long C16 chain provides sufficient van der Waals forces for a solid state at room temperature, despite the cis bond[3]. |
| Melting Point | ~15-20 °C | Estimation Basis: Saturated palmitic acid (C16:0) melts at 63°C. The trans isomer, (E)-hexadec-2-enoic acid, melts at 49°C[4]. A cis double bond introduces a significant kink, drastically reducing crystal lattice stability and lowering the melting point. For the C6 analogue, the trans isomer melts at 28-34°C while the cis isomer melts at 0-1°C[5][6]. A similar large depression is expected for the C16 acid. |
| Boiling Point | >350 °C (Predicted) | Insight: Fatty acids have high boiling points due to strong intermolecular hydrogen bonding and high molecular weight. Direct measurement is often impractical as they tend to decompose. The predicted boiling point for the trans isomer is ~374°C[4]. The cis isomer is expected to have a slightly lower boiling point due to a less stable, more compact molecular shape. |
| Solubility | Soluble: DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL)[3]. Sparingly Soluble: Ethanol:PBS (1:7) (0.25 mg/mL)[3]. Insoluble: Water. | Insight: The long, nonpolar C16 hydrocarbon tail dominates the molecule's character, making it insoluble in water. It is readily soluble in polar aprotic solvents (DMF, DMSO) and alcohols. The dramatically lower solubility in a buffered aqueous system highlights its hydrophobicity and the need for organic co-solvents in biological assays. |
| Acidity (pKa) | ~4.7-4.8 | Estimation Basis: The pKa of the shorter C6 analogue, (Z)-hex-2-enoic acid, is experimentally determined to be 4.63[6]. The predicted pKa for the C16 trans isomer is 4.79[4]. For long-chain fatty acids, the pKa is not strongly influenced by chain length beyond C6. The α,β-unsaturation has a minor acid-strengthening effect compared to saturated acids. Therefore, the pKa is expected to be very close to that of its isomer and slightly lower than a saturated fatty acid. |
| LogP (o/w) | ~6.5 (Predicted) | Insight: The high predicted octanol-water partition coefficient reflects the molecule's predominantly nonpolar, lipophilic nature, consistent with its poor water solubility. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (Z)-hexadec-2-enoic acid. While a complete public spectral database is not available, its key features can be reliably predicted.
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad, strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids[7].
-
C-H Stretch: Sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ arise from the alkyl chain. A weaker peak just above 3000 cm⁻¹ may be visible from the vinylic C-H bonds.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1680 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from the typical ~1760 cm⁻¹ (monomer) or ~1720 cm⁻¹ (dimer) of a saturated acid[8].
-
C=C Stretch: A medium-intensity band is expected around 1640-1650 cm⁻¹.
-
C-O Stretch / O-H Bend: A strong band near 1320-1210 cm⁻¹ (C-O stretch) and a moderate band near 1440-1395 cm⁻¹ (O-H in-plane bend) are also characteristic[7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
¹H NMR:
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-COOH (Carboxyl Proton): A singlet, often broad, appearing far downfield between 10.0 and 13.0 ppm. Its chemical shift is highly dependent on concentration and solvent[9][10].
-
-CH=CH- (Vinylic Protons): Two multiplets are expected. For an α,β-unsaturated system, the proton at C2 (α) would be around 5.8-6.0 ppm, and the proton at C3 (β) would be around 6.9-7.2 ppm. The cis coupling constant (³J) between these protons would be in the range of 8-12 Hz.
-
-CH₂- (Allylic Protons): The methylene group at C4, adjacent to the double bond, will appear as a multiplet around 2.2-2.4 ppm.
-
-(CH₂)ₙ- (Alkyl Chain): A large, broad signal representing the bulk of the methylene groups will be present between 1.2 and 1.4 ppm.
-
-CH₃ (Terminal Methyl): A triplet around 0.8-0.9 ppm[11].
¹³C NMR:
-
C=O (Carboxyl Carbon): Expected in the range of 165-170 ppm. The α,β-unsaturation shifts this peak slightly upfield compared to a saturated fatty acid (~180 ppm)[9][10].
-
-CH=CH- (Vinylic Carbons): The α-carbon (C2) is expected around 120-125 ppm, while the β-carbon (C3) would be further downfield, around 145-150 ppm.
-
Alkyl Carbons: The terminal methyl carbon (C16) will be the most upfield signal (~14 ppm). The methylene carbons of the long chain will appear in a dense cluster between 22 and 34 ppm. The allylic carbon (C4) will be slightly deshielded.
Experimental Methodologies
The determination of the physicochemical properties of fatty acids relies on well-established analytical techniques.
Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for determining the acid dissociation constant (pKa).
Principle: The fatty acid is dissolved in a mixed-solvent system (to ensure solubility) and titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at the half-equivalence point.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~50 mg of (Z)-hexadec-2-enoic acid and dissolve it in 50 mL of a 75:25 ethanol:water solution.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.05 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the acid has been neutralized. This can be determined from the midpoint of the steep inflection region of the curve.
Caption: Workflow for pKa determination by potentiometric titration.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze purity and confirm molecular weight, fatty acids are typically converted to more volatile esters (e.g., methyl esters) before GC-MS analysis.
Step-by-Step Protocol (FAME Preparation):
-
Esterification: Dissolve ~10 mg of the fatty acid in 1 mL of toluene. Add 2 mL of 1% sulfuric acid in methanol.
-
Reaction: Heat the mixture in a sealed vial at 50°C for 2 hours.
-
Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Shake vigorously and allow the layers to separate.
-
Sample Injection: Carefully collect the upper hexane layer containing the fatty acid methyl ester (FAME) and inject it into the GC-MS.
GC-MS Analysis:
-
Gas Chromatography: The FAME will elute at a characteristic retention time based on its volatility and interaction with the column's stationary phase.
-
Mass Spectrometry: The eluted compound is ionized (typically by electron impact), and the resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the methyl ester, along with a characteristic fragmentation pattern that can be used to confirm the structure.
Synthesis and Reactivity Considerations
Synthesis: A common laboratory synthesis for α,β-unsaturated acids like (Z)-hexadec-2-enoic acid involves a Wittig or Horner-Wadsworth-Emmons reaction. A general approach would be:
-
Start with tetradecanal (a 14-carbon aldehyde).
-
React it with a phosphonium ylide or phosphonate carbanion derived from a 2-haloacetic acid derivative.
-
The choice of reagents and reaction conditions is crucial to favor the formation of the Z-isomer. Z-selective Wittig reactions often use unstabilized ylides in aprotic solvents.
Reactivity:
-
Carboxylic Acid Group: Undergoes typical reactions such as esterification, conversion to acid chlorides, and deprotonation to form carboxylate salts.
-
α,β-Unsaturated System: The double bond is "electron-poor" due to conjugation with the electron-withdrawing carbonyl group. This makes it susceptible to nucleophilic conjugate addition (Michael addition) at the C3 (β) position. It can also undergo electrophilic addition, though it is less reactive than an isolated alkene.
Conclusion
(Z)-hexadec-2-enoic acid is a molecule with distinct physicochemical properties driven by its long alkyl chain and, most critically, its C2-cis-double bond. Its low estimated melting point, poor water solubility, and specific acidity are key parameters for professionals in drug development and microbiology. The spectroscopic signatures and analytical methodologies outlined in this guide provide a framework for its unambiguous identification and characterization. As research into its role as a bacterial signaling molecule continues, a thorough understanding of these fundamental properties will be indispensable for unlocking its full therapeutic potential.
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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UCLA, Department of Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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ResearchGate. The DSF cis-2-hexadecenoic acid potently represses virulence.... [Link]
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PubChem. Compound Summary for CID 12467038, (Z)-Hex-2-enoic acid. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 5355152, 3-Hexenoic acid, (Z)-. National Center for Biotechnology Information. [Link]
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